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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

AZ11645373 is a non-competitive, allosteric antagonist of the human P2X7 receptor.[1] Its
binding site is distinct from the orthosteric ATP-binding site and is located within a groove at the
interface between two subunits of the trimeric P2X7 receptor.[1][2][3] This allosteric modulation
by AZ11645373 effectively inhibits receptor function, preventing ion channel opening and
subsequent downstream signaling events.[1]

The antagonistic effects of AZ11645373 are primarily attributed to its (R)-enantiomer, which is
significantly more potent than the (S)-enantiomer.[4][5][6]

Quantitative Data: Binding Affinity and Potency

The potency of AZ11645373 and its enantiomers has been determined across various assays
and species, highlighting its selectivity for the human P2X7 receptor.
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Compound Species Assay Parameter Value (nM) Reference
ATP-evoked
Racemic currents
Human IC50 ~30 [2]
AZ11645373 (hP2X7-2NB
chimera)
) ATP-evoked
Racemic
Human IL-10 release IC50 90 [71[81[9]
AZ11645373
(THP-1 cells)
Non-
Racemic
Human surmountable KB 5-20 [819]
AZ11645373 o
inhibition
(R)- P2X7
Human o IC50 329 [415116]
AZ11645373 Inhibition
(S)- P2X7
Human o IC50 1340 [5]
AZ11645373 Inhibition
(R)- P2X7
Mouse o IC50 4940 [5]
AZ11645373 Inhibition
(S)- P2X7 _
Mouse o Ineffective - [41[5][6]
AZ11645373 Inhibition
P2X7 >500-fold
Racemic receptor- o less effective
Rat ) Inhibition [8]
AZ11645373 mediated than on
currents human

Molecular Determinants of AZ11645373 Binding

Site-directed mutagenesis studies have identified key amino acid residues within the allosteric

binding pocket that are crucial for the binding of AZ11645373 and contribute to its species

selectivity. The differences in these residues between human, rat, and mouse P2X7 receptors

explain the observed variations in antagonist potency.

Key residues in the human P2X7 receptor that interact with AZ11645373 include:
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e Phenylalanine 95 (F95): This residue is considered a pivotal molecular gateway. The (R)-
enantiomer of AZ11645373 is thought to form specific interactions with F95.[4][5][6] Mutation
of this residue to the corresponding residue in the rat receptor (Leucine) reduces antagonist
sensitivity.[2]

e Phenylalanine 108 (F108)[5]
e Valine 312 (V312)[5]

The species-specific differences in these residues (A312, Y108, and L95 in rat P2X7) are
responsible for the lower efficacy of AZ11645373 on the rat and mouse receptors.[5]

Experimental Protocols

The characterization of the AZ11645373 binding site and its inhibitory effects on the P2X7
receptor has been achieved through a variety of experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand to a receptor.

» Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant
(Ki) of AZ11645373 for the P2X7 receptor.

e General Protocol:

o Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.qg.,
HEK293 cells) are prepared by homogenization and centrifugation.

o Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the
allosteric site of the P2X7 receptor (e.g., [BH]-compound-17) in the presence of varying
concentrations of AZ11645373.[1]

o Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

o Detection: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.
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o Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel activity.

e Objective: To measure the effect of AZ11645373 on ATP-induced currents through the P2X7
receptor.

e General Protocol:

o Cell Preparation: HEK293 cells stably expressing the human P2X7 receptor (or relevant
chimeras/mutants) are cultured on coverslips.

o Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp
amplifier. The cell is held at a specific membrane potential.

o Agonist Application: ATP or a more potent agonist like BzATP is applied to the cell to
activate the P2X7 receptors and elicit an inward current.

o Antagonist Application: AZ11645373 is pre-applied or co-applied with the agonist to
determine its inhibitory effect on the ATP-induced current.

o Data Analysis: The peak current amplitude in the presence of different concentrations of
AZ11645373 is measured and plotted to generate a concentration-response curve and
determine the IC50 value.[2]

Calcium Imaging Assays

These assays measure changes in intracellular calcium concentration, a key downstream event
of P2X7 receptor activation.

» Objective: To assess the inhibitory effect of AZ11645373 on agonist-induced calcium influx.

¢ General Protocol:
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o Cell Loading: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive
fluorescent dye (e.g., Fluo-4).

o Baseline Measurement: The baseline fluorescence of the cells is recorded.

o Stimulation: An agonist (ATP or BzATP) is added to the cells to stimulate P2X7 receptor
activation and subsequent calcium influx, leading to an increase in fluorescence.

o Inhibition: The experiment is repeated in the presence of varying concentrations of
AZ11645373 to measure its ability to block the agonist-induced fluorescence increase.

o Data Analysis: The change in fluorescence intensity is quantified to determine the
concentration-dependent inhibition by AZ11645373 and calculate its IC50.

IL-13 Release Assay

This assay measures the release of the pro-inflammatory cytokine IL-1[3, a key downstream
consequence of P2X7 activation in immune cells.

e Objective: To determine the potency of AZ11645373 in a physiologically relevant cellular
context.

e General Protocol:

o Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with
lipopolysaccharide (LPS) to induce the expression of pro-IL-1[.

o Antagonist Treatment: The primed cells are pre-incubated with different concentrations of
AZ11645373.

o P2X7 Activation: The cells are then stimulated with ATP to activate the P2X7 receptor and
trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1f3
and the release of mature IL-1[3.

o Quantification: The concentration of IL-1f3 in the cell supernatant is measured using an
enzyme-linked immunosorbent assay (ELISA).
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o Data Analysis: The data are used to generate a concentration-inhibition curve and
calculate the IC50 value for AZ11645373.[7][8][9]

P2X7 Receptor Signaling and Inhibition by
AZ11645373

The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular
signaling events. AZ11645373, by binding to its allosteric site, prevents the conformational
changes necessary for channel opening, thereby blocking these downstream pathways.
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Caption: P2X7 receptor signaling and its inhibition by AZ11645373.

Experimental Workflow for Antagonist Characterization
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Caption: Experimental workflow for characterizing AZ11645373.

Conclusion

AZ11645373 is a highly potent and selective allosteric antagonist of the human P2X7 receptor.
Its binding site, located at the subunit interface, has been well-characterized, and key residues
responsible for its high affinity and species selectivity have been identified. The comprehensive
understanding of the interaction between AZ11645373 and the P2X7 receptor, facilitated by a
range of robust experimental protocols, provides a solid foundation for the development of
novel therapeutics targeting P2X7-mediated inflammation and related pathologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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